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Compound of Interest

Compound Name: acetylpheneturide

Cat. No.: B1171398

For Immediate Release

[City, State] — October 31, 2025 — Acetylpheneturide, an anticonvulsant medication with a
history of use in the management of various forms of epilepsy, presents a challenging case
study in retracing the annals of pharmaceutical development. Despite its established clinical
application, a comprehensive, publicly accessible record of its discovery, initial synthesis, and
early-stage research is notably scarce. This in-depth guide pieces together the available
information to provide a technical overview for researchers, scientists, and drug development
professionals.

Initially developed by the Japanese pharmaceutical company Sumitomo Pharma Co., Ltd.
(formerly Dainippon Sumitomo Pharma), acetylpheneturide has been approved for the
treatment of autonomic seizures, partial epilepsies, and temporal lobe epilepsy.[1] While the
precise timeline and the key scientists behind its inception remain elusive in readily available
literature, its pharmacological profile places it in a class of anticonvulsants capable of inhibiting
various forms of seizures.[2]

Chemical and Physical Properties

Acetylpheneturide, with the chemical formula C13H16N203, is also known by its synonyms
including Crampol, 1-Acetyl-3-(2-phenylbutyryl)urea, and its CAS number 13402-08-9. A
summary of its key chemical and physical properties is presented below.
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Property Value

Molecular Formula C13H16N203

Molecular Weight 248.28 g/mol

CAS Number 13402-08-9

IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide
Synonyms Crampol, 1-Acetyl-3-(2-phenylbutyryl)urea

Preclinical and Clinical Development: A Gap in the
Record

A thorough review of publicly accessible scientific databases and historical records reveals a
significant lack of detailed quantitative data from the early preclinical and clinical development
of acetylpheneturide. Information regarding its initial synthesis methodology, in vitro and in
vivo efficacy studies, pharmacokinetic profiles in animal models, and comprehensive safety and
toxicology data from its nascent stages of research could not be definitively ascertained.

Similarly, detailed protocols of the key experiments that would have been crucial for its
development—such as the original synthesis pathway, the specific animal models of epilepsy
used for efficacy testing, and the analytical methods for pharmacokinetic studies—are not
readily available in the public domain.

Mechanism of Action: A Multifaceted Approach to
Seizure Control

While the historical details of its discovery are sparse, contemporary understanding of
acetylpheneturide’'s mechanism of action suggests a multi-target approach to neuronal
excitability modulation. It is believed to exert its anticonvulsant effects through several
pathways:

o Enhancement of GABAergic Inhibition: Acetylpheneturide is thought to potentiate the
effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the
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central nervous system. By enhancing GABAergic signaling, it can help to suppress the
excessive neuronal firing that characterizes seizures.

« Inhibition of Sodium Channels: The drug may also act by blocking voltage-gated sodium
channels. This action would reduce the ability of neurons to fire at high frequencies, a key
factor in seizure propagation.

e Modulation of Calcium Channels: There is also evidence to suggest that acetylpheneturide
may influence the activity of calcium channels, which play a critical role in neurotransmitter
release. By modulating calcium influx, it could further dampen excitatory neurotransmission.

It is important to note that the complete elucidation of its mechanism of action remains an area
of ongoing investigation.

Below is a conceptual representation of the proposed multifaceted mechanism of action of
acetylpheneturide.
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Proposed multifaceted mechanism of action of Acetylpheneturide.
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Conclusion

The history of acetylpheneturide's development is a testament to the fact that not all
pharmaceutical trajectories are exhaustively documented in the public sphere. While its clinical
utility as an anticonvulsant is recognized, the foundational scientific work that led to its
emergence remains largely within the archives of its developing company. For the scientific
community, the case of acetylpheneturide highlights the challenges in constructing a complete
historical and technical narrative for all therapeutic agents and underscores the importance of
transparent and accessible data in the broader scientific endeavor. Further research into
historical corporate and patent archives may yet illuminate the full story of this intriguing
anticonvulsant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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